Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the thioxo group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with altered chemical properties.
Scientific Research Applications
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors and enzymes.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core structure.
Piperazine Derivatives: Compounds containing the piperazine ring.
Thioxo Compounds: Compounds with a thioxo group.
Uniqueness
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of these structural features, which confer specific chemical and biological properties
Biological Activity
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C25H30N4O2S
Molecular Weight: 446.60 g/mol
CAS Number: 900314-03-6
The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly for developing psychoactive and anticancer agents.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Topoisomerase II Inhibition : Compounds within this structural class have been documented as potent inhibitors of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II can lead to cell cycle arrest and apoptosis in cancer cells. For example, derivatives have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HepG2 .
- Cell Cycle Arrest : Research indicates that these compounds can induce G2/M phase cell cycle arrest. This effect is crucial for halting the proliferation of cancer cells, making it a desirable property in anticancer drug development .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Some studies suggest that similar compounds may intercalate into DNA strands, disrupting replication and transcription processes . This intercalation can lead to cytotoxic effects in rapidly dividing cells.
- Apoptosis Induction : The ability to induce apoptosis has been observed in multiple studies. For instance, compounds with similar structures have been shown to activate apoptotic pathways in cancer cell lines, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
Structural Feature | Effect on Activity |
---|---|
Piperazine Ring | Enhances binding affinity to target proteins |
Thioxo Group | Contributes to increased cytotoxicity |
Alkyl Side Chains | Modulate lipophilicity and cellular uptake |
Study 1: Topoisomerase II Inhibitors
A mini-review highlighted various novel Topo II inhibitors. Among them was a compound structurally related to the target compound, which demonstrated significant cytotoxicity against human cancer cell lines (HepG2 and MCF-7). The study noted that these compounds could effectively induce apoptosis and halt cell cycle progression at the G2/M phase .
Study 2: Antiproliferative Activity
Another investigation into benzofuro derivatives revealed that certain compounds exhibited low cytotoxicity in normal cell lines while maintaining high antiproliferative activity against cancer cells. These findings underscore the potential for selective targeting of malignant cells while sparing healthy tissue .
Properties
Molecular Formula |
C25H30N4O3S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33) |
InChI Key |
IAUBXSVMQLNOBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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